REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7]([CH2:17][CH2:18][F:19])([CH2:12][CH2:13][C:14](=[O:16])[CH3:15])[C:8]2=O)=[CH:4][C:3]=1[O:20][CH3:21].C(O)(=O)C.N1CCCC1>C1(C)C=CC=CC=1.CCOC(C)=O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5](=[CH:4][C:3]=1[O:20][CH3:21])[CH2:6][C:7]1([CH2:17][CH2:18][F:19])[C:8]2=[CH:15][C:14](=[O:16])[CH2:13][CH2:12]1
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Name
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6-chloro-2-(2-fluoroethyl)-5-methoxy-2-(3-oxobutyl)indan-1-one
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Quantity
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32 g
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Type
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reactant
|
Smiles
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ClC1=C(C=C2CC(C(C2=C1)=O)(CCC(C)=O)CCF)OC
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Name
|
|
Quantity
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7 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
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N1CCCC1
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Name
|
|
Quantity
|
1000 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1000 mL
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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WASH
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Details
|
washed with water and saturated aqueous NaHCO3
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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FILTRATION
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Details
|
Filtration
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Type
|
CUSTOM
|
Details
|
through a pad of silica gel and removal of the solvent under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C3=CC(CCC3(CC2=CC1OC)CCF)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |